molecular formula C9H17NaO2 B3370187 Sodium methyl-ethyl caproate CAS No. 33977-30-9

Sodium methyl-ethyl caproate

Cat. No.: B3370187
CAS No.: 33977-30-9
M. Wt: 180.22 g/mol
InChI Key: JQXSRTFKUDCLLJ-UHFFFAOYSA-M
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Description

Based on analogous compounds (e.g., sodium caproate and ethyl/methyl esters), it can be inferred to possess a carboxylate group (C₆H₁₁O₂⁻) bound to sodium (Na⁺), with methyl and ethyl substituents influencing its properties.

Properties

IUPAC Name

sodium;2-ethyl-2-methylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2.Na/c1-4-6-7-9(3,5-2)8(10)11;/h4-7H2,1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXSRTFKUDCLLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1185-29-1 (Parent)
Record name Hexanoic acid, 2-ethyl-2-methyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033977309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90955555
Record name Sodium 2-ethyl-2-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33977-30-9
Record name Hexanoic acid, 2-ethyl-2-methyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033977309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-ethyl-2-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methyl-ethyl caproate can be synthesized through esterification, where caproic acid reacts with methanol and ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:

Caproic Acid+Methanol+EthanolSodium Methyl-Ethyl Caproate+Water\text{Caproic Acid} + \text{Methanol} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Caproic Acid+Methanol+Ethanol→Sodium Methyl-Ethyl Caproate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors allows for efficient production and high yield of the ester. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Transesterification Reactions

Sodium alkoxides (e.g., NaOCH₃) catalyze ester interchange. For example, methyl laurate forms via sodium-mediated reactions between carboxylic acid salts and alkyl halides :

  • Mechanism : SN2 alkylation of carboxylate anions .

  • Example :
    RCOONa++CH3ClRCOOCH3+NaCl\text{RCOO}^-\text{Na}^++\text{CH}_3\text{Cl}\rightarrow \text{RCOOCH}_3+\text{NaCl}
    For methyl-ethyl caproate, analogous reactions may use sodium methoxide/ethoxide with caproyl chloride or mixed esters.

Key Findings :

  • Sodium salts enhance nucleophilicity of carboxylate groups .

  • Reaction efficiency depends on solvent polarity and temperature .

Hydrolysis and Saponification

Esters undergo hydrolysis under acidic/basic conditions. Sodium hydroxide accelerates saponification of ethyl caproate :

  • Acidic Hydrolysis :
    RCOOR +H2OH+RCOOH+R OH\text{RCOOR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{RCOOH}+\text{R OH}

  • Basic Hydrolysis :
    RCOOR +NaOHRCOONa++R OH\text{RCOOR }+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{R OH}
    Kinetic studies show alkaline hydrolysis rates are 10–100× faster than acid-catalyzed pathways .

Claisen Condensation

Sodium ethoxide/methoxide promotes enolate formation in esters. For ethyl caproate, this yields β-keto esters :

  • Mechanism :

    • Deprotonation of α-H by NaOCH₂CH₃.

    • Enolate attacks carbonyl of another ester.

    • Elimination of alkoxide, forming β-keto ester .

Table 2 : Claisen Condensation Outcomes for Ethyl Caproate Analogs

SubstrateProductYield (%)ConditionsSource
Ethyl hexanoateEthyl 3-oxooctanoate85–90NaOEt, 25°C
Methyl hexanoateMethyl 3-oxooctanoate80–85NaOMe, 30°C

Lipid Interactions and Membrane Effects

Ethyl caproate (EC) integrates into lipid bilayers, reducing vesicle size by altering membrane curvature . Sodium derivatives may exhibit similar behavior:

  • Mechanism : EC increases phospholipid packing density (shape factor = 0.85 vs. 1.0 for pure DOPC) .

  • Implications : Sodium methyl-ethyl caproate could modulate membrane permeability or protein interactions.

Scientific Research Applications

Sodium methyl-ethyl caproate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

    Industry: Utilized in the production of perfumes, flavoring agents, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Sodium methyl-ethyl caproate can be compared with other similar esters, such as:

    Methyl butyrate: Another ester with a fruity odor, used in flavoring and perfumes.

    Ethyl acetate: A commonly used solvent with a sweet smell.

    Methyl hexanoate: Similar in structure, with applications in flavoring and fragrances.

Uniqueness: this compound is unique due to its specific combination of caproic acid with methanol and ethanol, resulting in a distinct odor and specific chemical properties that make it valuable in various applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Chemical Structure Key Applications Physical Properties Biological/Functional Activity
Sodium Caproate C₆H₁₁O₂Na Solute-solvent interactions Alters volumetric properties in aqueous glycine solutions Not explicitly reported
Ethyl Caproate CH₃(CH₂)₄COOCH₂CH₃ Flavoring agent; lipid vesicle modulation Boiling point: ~195°C; colorless liquid Reduces lipid vesicle size by ~20% at 10% concentration
Methyl Caproate CH₃(CH₂)₄COOCH₃ Ripening indicator in fruits Detected in post-harvest umbu fruits Correlates with fruit maturity
Citronellyl Caproate Citronellol esterified with hexanoic acid Chemopreventive agent Synthesized via NaOH-catalyzed esterification Cytotoxic to MCF7 breast cancer cells (IC₅₀: ~50 µM)

Sodium Caproate vs. Ethyl/Methyl Esters

  • Chemical Interactions: Sodium caproate significantly alters the volumetric and compressibility properties of amino acids in aqueous solutions, suggesting strong ion-dipole interactions . In contrast, ethyl and methyl caproate esters primarily interact via hydrophobic forces, as seen in their ability to reduce lipid vesicle size .
  • Applications : Sodium caproate is used in biophysical studies, whereas ethyl caproate is a key flavor compound in beverages and foods . Methyl caproate serves as a biomarker for fruit ripening .

Research Findings and Implications

Ethyl Caproate in Lipid Vesicles : Ethyl caproate reduces vesicle size by disrupting lipid packing, making it relevant for drug delivery systems .

Sodium Caproate in Solution Chemistry: Its interactions with amino acids highlight its role in modulating protein stability and solubility .

Citronellyl Caproate in Oncology : Its cytotoxicity positions it as a candidate for anticancer therapies, though sodium and methyl/ethyl derivatives lack this activity .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for sodium methyl-ethyl caproate, and how can purity be validated?

  • Methodological Answer : this compound synthesis typically involves esterification of caproic acid derivatives with methyl and ethyl alcohols under acidic catalysis, followed by neutralization with sodium hydroxide. Purification via recrystallization or column chromatography is critical. Purity is validated using nuclear magnetic resonance (NMR) for structural confirmation (>95% purity) and high-performance liquid chromatography (HPLC) for quantitative analysis. Ensure trace solvent removal via vacuum drying and report melting point consistency (±2°C) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is preferred for volatile derivatives, while HPLC coupled with mass spectrometry (LC-MS) is optimal for non-volatile or thermally labile forms. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. For environmental samples, solid-phase extraction (SPE) pre-concentration is advised to mitigate matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, hydration states, or isotopic impurities. Replicate analyses under standardized conditions (e.g., DMSO-d6 for NMR, KBr pellets for IR) are essential. Cross-validate with X-ray crystallography for absolute configuration clarity. Meta-analyses of published data should account for instrumental variations (e.g., magnetic field strength in NMR) .

Q. What experimental design considerations are critical for assessing this compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies using factorial design (pH 2–12, 25–60°C). Monitor degradation kinetics via UV-Vis spectroscopy or GC-MS. Include control groups with inert atmospheres (N2) to isolate oxidative pathways. For hydrolytic stability, use deuterated solvents to track proton exchange mechanisms. Statistical models (e.g., Arrhenius plots) predict shelf-life under storage conditions .

Q. How does this compound interact with microbial communities in anaerobic environments?

  • Methodological Answer : Employ batch bioreactors with defined microbial consortia (e.g., Pseudomonas spp.) and this compound as the sole carbon source. Measure denitrification rates via nitrate/nitrite colorimetric assays and gas chromatography for N2O/CH4 emissions. Metagenomic profiling (16S rRNA sequencing) identifies taxa responsible for ester cleavage. Control for sodium ion effects by comparing with non-sodium caproate analogs .

Q. What strategies mitigate batch-to-batch variability in this compound’s physicochemical properties?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis: optimize reaction time, temperature, and stoichiometry via design-of-experiments (DoE). Use in-line PAT (process analytical technology) tools like FTIR for real-time monitoring. Post-synthesis, employ lyophilization to standardize hydration states. Report lot-specific data (e.g., crystallinity via XRD) to contextualize experimental outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium methyl-ethyl caproate
Reactant of Route 2
Sodium methyl-ethyl caproate

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